molecular formula C10H9NO4S B14347700 1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione CAS No. 93846-72-1

1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione

Cat. No.: B14347700
CAS No.: 93846-72-1
M. Wt: 239.25 g/mol
InChI Key: RCQVTEZQQDYHIQ-UHFFFAOYSA-N
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Description

1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3-phenyl-1,3-thiazinane-2,4-dione typically involves the reaction of phenylmethanesulfonyl chloride with a suitable amine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the thiazinane ring . Another method involves the reaction of derivatives with phenylmethanesulfonyl chloride and triethylamine, followed by treatment with sodium chloride to yield the alkyl bromide intermediates, which are then treated with a base to form the sultam ring intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted thiazinane derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms in the ring.

Properties

CAS No.

93846-72-1

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

1,1-dioxo-3-phenyl-1,3-thiazinane-2,4-dione

InChI

InChI=1S/C10H9NO4S/c12-9-6-7-16(14,15)10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

RCQVTEZQQDYHIQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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